4-(Aminomethyl)-1-benzylpiperidin-4-ol hydrochloride
CAS No.:
VCID: VC17787457
Molecular Formula: C13H21ClN2O
Molecular Weight: 256.77 g/mol
* For research use only. Not for human or veterinary use.

Description |
4-(Aminomethyl)-1-benzylpiperidin-4-ol hydrochloride is a chemical compound belonging to the piperidine derivatives class. It features a piperidine ring, which is a six-membered cyclic amine, and includes an aminomethyl group and a benzyl substituent. This compound is significant in various scientific fields, particularly in medicinal chemistry and pharmacology. Synthesis Steps
Chemical Reactions and Mechanism of Action4-(Aminomethyl)-1-benzylpiperidin-4-ol hydrochloride can undergo various chemical reactions, including oxidation, which typically requires acidic conditions for optimal results. The choice of reagents and conditions significantly affects the reaction pathways and yields. The mechanism of action for this compound involves its interaction with various molecular targets such as enzymes and receptors. Its unique structure allows for diverse applications across various scientific disciplines, making it an important subject of study within medicinal chemistry and pharmacology. Reaction Conditions
Applications in Scientific Research4-(Aminomethyl)-1-benzylpiperidin-4-ol hydrochloride has several applications in scientific research, particularly in the fields of medicinal chemistry and pharmacology. Its ability to interact with biological targets makes it useful for studying drug-receptor interactions and developing new therapeutic agents. Research Areas
Related CompoundsA related compound is 4-(Aminomethyl)-1-benzylpiperidin-4-ol dihydrochloride, which has a molecular weight of 293.23 g/mol and is also used in scientific research . Another related compound is 1-Benzylpiperidin-4-ol, which lacks the aminomethyl group and has a molecular weight of 191.27 g/mol . Comparison of Related Compounds |
||||||
---|---|---|---|---|---|---|---|
Product Name | 4-(Aminomethyl)-1-benzylpiperidin-4-ol hydrochloride | ||||||
Molecular Formula | C13H21ClN2O | ||||||
Molecular Weight | 256.77 g/mol | ||||||
IUPAC Name | 4-(aminomethyl)-1-benzylpiperidin-4-ol;hydrochloride | ||||||
Standard InChI | InChI=1S/C13H20N2O.ClH/c14-11-13(16)6-8-15(9-7-13)10-12-4-2-1-3-5-12;/h1-5,16H,6-11,14H2;1H | ||||||
Standard InChIKey | BHZDQAOWYPHXKX-UHFFFAOYSA-N | ||||||
Canonical SMILES | C1CN(CCC1(CN)O)CC2=CC=CC=C2.Cl | ||||||
PubChem Compound | 122236517 | ||||||
Last Modified | Aug 10 2024 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume